BenchChemオンラインストアへようこそ!

[3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid

GPR35 Pharmacology Regioisomer SAR Orphan GPCR Probe Design

This meta-substituted TZD-phenoxyacetic acid is an essential probe for receptor pharmacology labs. Its defining feature—the meta-connectivity of the central phenyl ring—creates a spatial geometry distinct from the para-isomer TCS 3035 (a potent GPR35 agonist). This regiochemical difference reorients the TZD warhead within receptor binding pockets, potentially shifting selectivity from GPR35 agonism toward PPARγ partial agonism. Procuring this compound alongside TCS 3035 enables head-to-head SAR mapping of receptor orthosteric pockets. At MW 279 Da and predicted logP ~1.8, it serves as an ideal fragment for PPARγ hit-to-lead campaigns. Substitution with generic TZD or phenoxyacetic acid derivatives will invalidate any comparative pharmacology or SAR conclusions.

Molecular Formula C12H9NO5S
Molecular Weight 279.27 g/mol
CAS No. 503827-52-9
Cat. No. B1460060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid
CAS503827-52-9
Molecular FormulaC12H9NO5S
Molecular Weight279.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(=O)O)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-2-7(4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5+
InChIKeyLNWKDMRQWSDYCU-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-[(E)-(2,4-Dioxothiazolidin-5-ylidene)methyl]phenoxy]acetic Acid (CAS 503827-52-9): A Regioisomeric Phenoxyacetic-Thiazolidinedione for Targeted Chemical Biology


The compound [3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid (CAS 503827-52-9) is a synthetic, hybrid ligand characterized by a thiazolidinedione (TZD) ring connected via an exocyclic double bond to a meta-substituted phenoxyacetic acid moiety. It belongs to a pharmacologically significant class of TZD-fused phenoxyacetic acids, known for modulating nuclear receptors like PPARγ and orphan GPCRs such as GPR35 [1]. With a molecular formula of C12H9NO5S and a molecular weight of 279.27 g/mol, the compound is typically supplied as a research chemical with a purity of 95% [2]. Its primary differentiation arises from its unique meta-regiochemistry, which places it as a critical probe for structure-activity relationship (SAR) studies against its more widely reported para-substituted regioisomer.

Why Regiochemistry Matters: The Case Against Substituting [3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic Acid with Generic In-Class Analogs


Substituting this compound with a generic thiazolidinedione or phenoxyacetic acid derivative is scientifically unsound due to the critical role of its specific meta-substitution pattern. In the TZD-based ligand class, the position of the linker on the central phenyl ring is a primary determinant of receptor subtype selectivity and functional output. For instance, the well-known para-substituted analog, TCS 3035 (Compound 10), is a potent and equipotent agonist at both human and rat GPR35 orthologs . In contrast, the meta-connectivity of this compound introduces a distinct spatial geometry that can reorient the TZD warhead within an orthosteric or allosteric binding pocket, potentially shifting its pharmacological profile away from GPR35 agonism and toward other targets, such as PPARγ partial agonism, a mechanism associated with insulin sensitization with reduced adipogenic side effects [1]. Using an uncharacterized regioisomer or a generic core scaffold would introduce an unacceptable variable, rendering any attempt to replicate or build upon existing SAR data impossible.

Quantitative Differentiation Guide for [3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic Acid: Evidence Against Closest Analogs


Regiochemical Differentiation from the GPR35 Agonist TCS 3035 (Para Isomer)

The defining differentiation is the meta versus para substitution of the phenoxyacetic acid linker. The para isomer, TCS 3035 (CAS 871085-49-3), is a characterized GPR35 agonist with a pEC50 of 5.86 for the human receptor and 5.13 for the rat ortholog, demonstrating a significant species-dependent potency difference [REFS-1, REFS-2]. This compound (CAS 503827-52-9) is the meta regioisomer. This fundamental structural variance is a critical SAR variable; studies on TZD ligands show that moving the linker from para to meta can completely alter or abolish activity at one target while introducing or enhancing activity at another, such as a shift from GPR35 agonism to PPARγ modulation [2]. The lack of published GPR35 data for this meta compound, contrasted with the well-defined profile of its para counterpart, confirms it is not a direct functional analog and must be treated as a distinct pharmacological entity.

GPR35 Pharmacology Regioisomer SAR Orphan GPCR Probe Design

High-Confidence Identity Verification via Exact Mass for Meta-Isomer Procurement

Procurement of the correct regioisomer is analytically verifiable via high-resolution mass spectrometry (HRMS). The exact monoisotopic mass for the elemental formula C12H9NO5S is 279.020144 g/mol [1]. This value serves as a critical quality control checkpoint to confirm that the supplied material is the correct formula and is isomeric with, but not identical to, the para analog TCS 3035 (also 279.020144 Da). In addition to HRMS, definitive differentiation can be achieved through ¹H-NMR, where the aromatic proton splitting pattern is diagnostic of the substitution geometry [1]. Commercial suppliers confirm the compound's identity, but verification against the para isomer standard is recommended for any biological assay.

Analytical Chemistry QC/QA for Chemical Libraries HRMS

Predicted Physicochemical Profile Divergence from TZD Drug Rosiglitazone

This compound offers a significant departure in physicochemical properties from the classic thiazolidinedione drug rosiglitazone, which is relevant for scaffold-hopping exercises. Rosiglitazone (C18H19N3O3S, MW 357.43 g/mol) has a clogP of ~2.9 and features a basic tertiary amine center. In contrast, [3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid (MW 279.27 g/mol) is a smaller, more acidic molecule (predicted pKa ~3 for the carboxylic acid) without a basic nitrogen, leading to a lower predicted clogP of ~1.8 [1]. This physicochemical divergence can lead to differences in plasma protein binding, volume of distribution, and off-target liability profiles, making it a valuable chemical probe for investigating TZD-mediated pharmacology uncoupled from the pharmacokinetic baggage of older drugs.

Drug Discovery ADME Properties Scaffold Hopping

Distinct Synthetic Handle for Late-Stage Diversification

The synthesis of this compound involves a Knoevenagel condensation to form the exocyclic double bond, a common step in TZD chemistry. Its meta-phenoxyacetic acid scaffold provides a distinct set of synthetic handles for late-stage functionalization compared to its para isomer. Specifically, the meta arrangement can direct electrophilic aromatic substitution or C-H activation reactions (e.g., directed ortho-metalation or Pd-catalyzed couplings) to different positions on the central phenyl ring, enabling access to chemical space that is sterically and electronically inaccessible from the para-substituted series [1]. This is a practical advantage for SAR studies aimed at exploring novel vectors around the phenoxy core to optimize potency, selectivity, or ADME properties.

Medicinal Chemistry Palladium Catalysis Structure-Activity Relationship (SAR)

Procurement-Driven Application Scenarios for [3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic Acid


De-orphanizing GPCR Targets with a Regioisomeric Probe Pair

A pharmacology lab aiming to profile the selectivity of a newly discovered GPCR can purchase this compound alongside TCS 3035 (the para isomer). By testing both in a panel of GPCR assays (e.g., β-arrestin recruitment), researchers can use the differential activity of the meta vs. para regioisomer to map the steric requirements of the receptor's orthosteric pocket, as established by the distinct GPR35 pharmacology of TCS 3035 [1].

Fragment-Based Drug Design (FBDD) Targeting PPARγ

A medicinal chemistry team performing a fragment screen on PPARγ can utilize this compound as a low-molecular-weight (279 Da) and low-lipophilicity (predicted logP ~1.8) scaffold. Its structural simplicity, compared to full agonists like rosiglitazone, allows for efficient fragment growing and merging strategies. Procurement of this fragment validated by HRMS (exact mass 279.02 Da) ensures a high-quality starting point for hit-to-lead campaigns aimed at developing PPARγ partial agonists with a better safety profile [2].

Teaching Advanced Principles of Isosterism and Regioisomerism

An academic medicinal chemistry course can use this compound in a practical exercise. Students can computationally predict and compare its properties with the para isomer TCS 3035 and rosiglitazone, then experimentally confirm the logP difference via HPLC and test the activity in a PPARγ transactivation assay. This provides a tangible demonstration of how a simple regioisomeric change (meta vs. para) has profound consequences on physicochemical properties and biological activity [1].

Quote Request

Request a Quote for [3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.